Enantioselective Hydrolytic Kinetic Resolution
Jacobsen's hydrolytic kinetic resolution (HKR) methodology enables the preparation of (R)-1,2-tetradecanediol with enantiomeric excess (ee) exceeding 99% from racemic terminal epoxides, using a chiral (salen)Co(III) catalyst [1]. In contrast, conventional chemical synthesis of 1,2-tetradecanediol via hydroxylation of 1-tetradecene or reduction of 1,2-tetradecanedione yields racemic product (0% ee), requiring subsequent costly and often inefficient chiral separation steps . The HKR approach simultaneously produces the (R)-diol and recovers unreacted (S)-epoxide in highly enantioenriched form, representing a dual-enantiomer production advantage absent in racemic synthesis methods [1].
| Evidence Dimension | Enantiomeric excess (ee) of 1,2-tetradecanediol product |
|---|---|
| Target Compound Data | >99% ee (R)-1,2-tetradecanediol |
| Comparator Or Baseline | Racemic 1,2-tetradecanediol (0% ee) from conventional alkene hydroxylation |
| Quantified Difference | >99 percentage point increase in enantiomeric purity |
| Conditions | Jacobsen's hydrolytic kinetic resolution using chiral (salen)Co(III) catalyst; terminal epoxide substrate in aqueous/organic medium |
Why This Matters
For applications requiring chiral purity—including asymmetric catalysis, chiral recognition studies, and stereospecific biological assays—only the HKR-derived (R)-enantiomer provides the requisite >99% ee; racemic material is functionally unsuitable.
- [1] Tokunaga, M.; Larrow, J.F.; Kakiuchi, F.; Jacobsen, E.N. Asymmetric catalysis with water: Efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 1997, 277, 936-938. View Source
